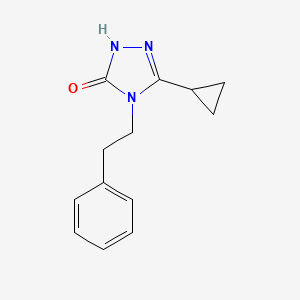![molecular formula C17H21ClN4O2 B3814765 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine](/img/structure/B3814765.png)
2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine
説明
2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine, also known as CBM-4, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. CBM-4 is a member of the triazole family and has been shown to possess a wide range of biological activities.
作用機序
The mechanism of action of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine is not fully understood. However, it is believed that 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine acts by inhibiting the synthesis of essential cellular components, such as DNA, RNA, and proteins. 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has been shown to inhibit the activity of enzymes involved in these processes, leading to the disruption of cellular function and ultimately cell death.
Biochemical and Physiological Effects:
2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has also been shown to inhibit the growth and replication of a wide range of microorganisms. In addition, 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has several advantages for lab experiments. It is a highly potent compound that can be used at low concentrations. It has a broad spectrum of activity against a wide range of microorganisms and cancer cells. However, there are also some limitations to the use of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine in lab experiments. It is a synthetic compound, which may limit its availability and increase its cost. In addition, the mechanism of action of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine. One area of research is the optimization of the synthesis method to reduce the cost and increase the yield of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine. Another area of research is the investigation of the mechanism of action of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine, which may lead to the development of more effective drugs. Additionally, the use of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine in combination with other drugs may enhance its efficacy and reduce the risk of drug resistance. Finally, the development of new formulations of 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine may increase its bioavailability and improve its therapeutic potential.
科学的研究の応用
2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has been extensively studied for its potential applications in the field of medicine. It has been shown to possess antimicrobial, antifungal, and anticancer properties. 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has been tested against a wide range of microorganisms, including bacteria, fungi, and viruses. It has been shown to be effective against drug-resistant strains of bacteria and fungi. In addition, 2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
1-[2-[(2-chlorophenyl)methyl]morpholin-4-yl]-4-(1,2,4-triazol-1-yl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c18-16-5-2-1-4-14(16)10-15-11-21(8-9-24-15)17(23)6-3-7-22-13-19-12-20-22/h1-2,4-5,12-13,15H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQSXVSWYGEGJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CCCN2C=NC=N2)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorobenzyl)-4-[4-(1H-1,2,4-triazol-1-yl)butanoyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-[4-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B3814684.png)
![1-(3-{[(2-chlorobenzyl)amino]methyl}phenoxy)-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B3814692.png)
![5-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-ethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3814700.png)

![1-(2-methoxyphenyl)-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B3814714.png)

![7-(4-isopropylbenzyl)-2-[(1-oxido-3-pyridinyl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3814724.png)
![2-{1-(2,2-dimethylpropyl)-4-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B3814731.png)
![(1-{3-[1-(1H-imidazol-2-ylmethyl)-4-phenyl-1H-imidazol-5-yl]phenyl}ethyl)dimethylamine](/img/structure/B3814737.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(4-methoxy-3-methylbenzyl)ethanamine](/img/structure/B3814743.png)
![2-methyl-8-{[methyl(phenyl)amino]acetyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3814750.png)
![1-{[1-(2-methoxyethyl)piperidin-4-yl]carbonyl}spiro[azepane-4,2'-chromene]](/img/structure/B3814757.png)
![N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-3-{[(3-methyl-2-thienyl)methyl]amino}benzamide](/img/structure/B3814772.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-2-pyridinamine](/img/structure/B3814783.png)